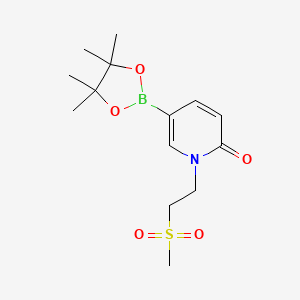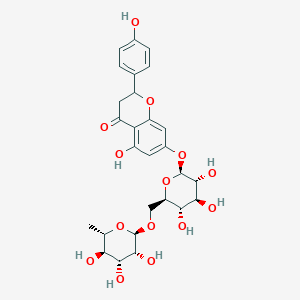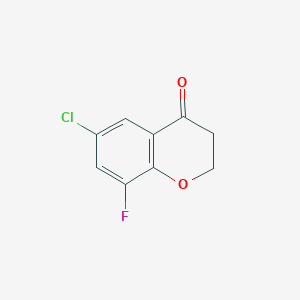
3-Ethenyl-5-fluoropyridine
概要
説明
3-Ethenyl-5-fluoropyridine: is a chemical compound with the molecular formula C7H6FN . It is a fluorinated pyridine derivative, characterized by the presence of both an ethenyl group and a fluorine atom on the pyridine ring.
作用機序
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could suggest that 3-Ethenyl-5-fluoropyridine interacts with its targets in a unique manner, potentially leading to different biochemical changes.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, including f 18 substituted pyridines for local radiotherapy of cancer . This suggests that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetics of fluoropyrimidines can be erratic and nonlinear when given orally . When given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, the resultant fluoropyrimidine has linear pharmacokinetics . This information might provide some insights into the ADME properties of this compound.
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .
Action Environment
The synthesis of fluoropyridines is influenced by various factors, including temperature and reaction conditions . These factors could potentially influence the action and stability of this compound.
生化学分析
Biochemical Properties
They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Cellular Effects
Fluoropyridines are known to have a strong electron-withdrawing effect, which can influence cell function
Molecular Mechanism
It is known that fluoropyridines can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-bromo-5-ethenylpyridine, is treated with a fluorinating agent like potassium fluoride (KF) under appropriate conditions .
Industrial Production Methods: Industrial production of 3-Ethenyl-5-fluoropyridine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing by-products .
化学反応の分析
Types of Reactions: 3-Ethenyl-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3-ethyl-5-fluoropyridine.
Substitution: Formation of 3-azido-5-ethenylpyridine or 3-thio-5-ethenylpyridine.
科学的研究の応用
Chemistry: 3-Ethenyl-5-fluoropyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity .
Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications. They may serve as precursors for the synthesis of pharmaceuticals with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing products with enhanced performance and stability .
類似化合物との比較
3-Fluoropyridine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
5-Ethenylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
3-Bromo-5-ethenylpyridine: Contains a bromine atom instead of fluorine, leading to different substitution reactions.
Uniqueness: 3-Ethenyl-5-fluoropyridine’s combination of a fluorine atom and an ethenyl group on the pyridine ring gives it unique chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .
特性
IUPAC Name |
3-ethenyl-5-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOWWLQQFFSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CN=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726205 | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133879-69-2 | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133879-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethenyl-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)





![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)



